molecular formula C14H17N5O B11093734 3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile

3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile

Cat. No.: B11093734
M. Wt: 271.32 g/mol
InChI Key: XRQORULPOMYQFG-BLOLUTEISA-N
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Description

3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile is a complex organic compound that features a morpholine ring, an imino group, and a hydrazono group attached to a propionitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the Imino Group: The imino group can be introduced via condensation reactions with appropriate amines.

    Attachment of the Hydrazono Group: The hydrazono group is typically introduced through reactions with hydrazine derivatives.

    Formation of the Propionitrile Backbone: The final step involves the formation of the propionitrile backbone through nitrile synthesis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imino or hydrazono groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring (p-tolyl group) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Products may include oxo derivatives or carboxylic acids.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile would depend on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, such as nucleophilic attack or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-Imino-3-morpholin-4-yl-2-(phenyl-hydrazono)-propionitrile: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-Imino-3-morpholin-4-yl-2-(methyl-hydrazono)-propionitrile: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

(1E)-2-imino-N-(4-methylanilino)-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C14H17N5O/c1-11-2-4-12(5-3-11)17-18-13(10-15)14(16)19-6-8-20-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-13+

InChI Key

XRQORULPOMYQFG-BLOLUTEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCOCC2

Origin of Product

United States

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